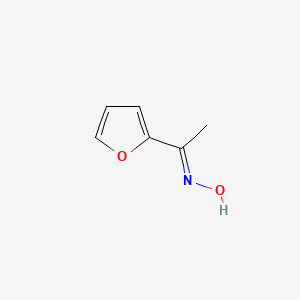
(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Polymer Applications
(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid, while not directly mentioned, shares structural similarities with compounds studied for their polymerization properties and applications in adhesive polymers. For example, monomers synthesized for adhesive polymers demonstrate hydrolytic stability and significant adhesive properties, indicating potential applications in creating hydrolytically stable adhesives and coatings (Moszner et al., 2001). Additionally, the preparation and properties of specific esters of acrylic and methacrylic acids have been explored for their polymerization rates and thermal properties, suggesting that compounds with similar structures could be utilized in producing polymers with specific characteristics such as enhanced thermal stability or specific physical properties (Hrabáak et al., 1988).
Chemical Synthesis and Modifications
Chemical reactions involving acrylic compounds, including those with structures related to this compound, have been studied for the synthesis of various organic compounds. The reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, for instance, leads to the formation of compounds with potential applications in organic synthesis and pharmaceutical research (Hirotani & Zen, 1994). These reactions are crucial for synthesizing new molecules with potential therapeutic applications.
Material Science and Engineering
In material science, the study of monomers and their polymerization has significant implications for engineering new materials with desirable properties. For instance, the synthesis of chiral poly(meth)acrylates involves the polymerization of monomers to produce polymers with specific chiral properties, indicating potential applications in creating materials with unique optical activities (Hai, 2003). This research area opens avenues for designing polymers with tailored properties for applications in optics, pharmaceuticals, and biotechnology.
Environmental and Safety Applications
The synthesis and reaction mechanisms of acrylic acid derivatives have also been studied for their environmental and safety applications, including the treatment of industrial wastewater and the development of flame-retardant materials. A study on the recovery of acrylic acid from industrial wastewater via esterification demonstrates an approach to managing waste while recovering valuable compounds for further use (Ahmad et al., 2014). Furthermore, the combustion behaviors of chemically modified polyacrylonitrile polymers containing phosphorylamino groups highlight the potential for developing materials with enhanced flame retardance, contributing to safer materials for various applications (Joseph & Tretsiakova-McNally, 2012).
Propriétés
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYQAAVDDGOMA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
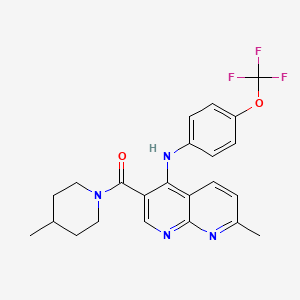
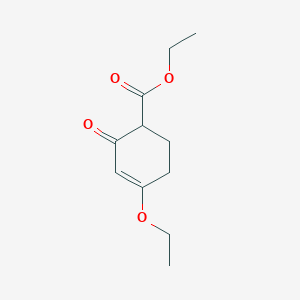
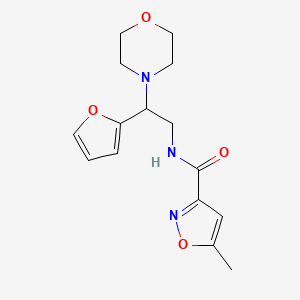
![1-[4-(Propan-2-YL)phenyl]propan-2-amine](/img/structure/B2705934.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)


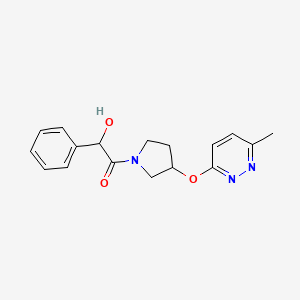
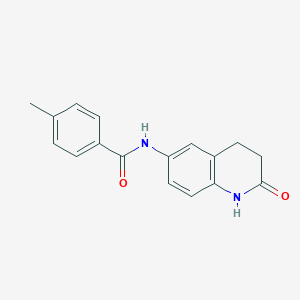
![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)
